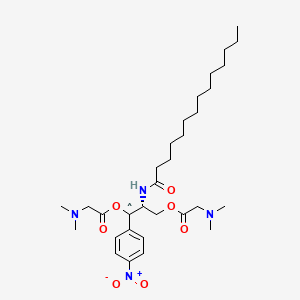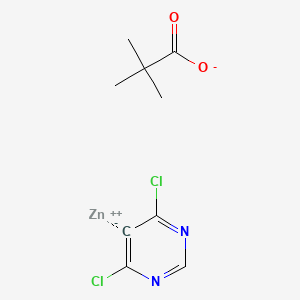
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a chemical compound with the molecular formula C9H10Cl2N2O2Zn It is a zinc complex of 4,6-dichloro-5H-pyrimidin-5-ide and 2,2-dimethylpropanoate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with zinc salts in the presence of 2,2-dimethylpropanoic acid. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the pyrimidine ring are replaced by other nucleophiles.
Coordination Reactions: The zinc center can coordinate with various ligands, forming different complexes.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: In some cases, catalysts like palladium or copper may be used to facilitate the reactions.
Major Products Formed:
Substituted Pyrimidines: Products where the chlorine atoms are replaced by other functional groups.
Zinc Complexes: Various coordination complexes depending on the ligands used.
Chemistry:
Catalysis: The compound can be used as a catalyst in organic reactions, particularly in cross-coupling reactions.
Material Science: It may be used in the synthesis of advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Potential use in developing new antimicrobial compounds.
Drug Development: As a scaffold for designing new drugs with improved efficacy and reduced side effects.
Industry:
Agriculture: Possible applications in the development of agrochemicals.
Electronics: Use in the fabrication of electronic components due to its unique properties.
Mecanismo De Acción
The mechanism of action of zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its ability to coordinate with various biological molecules. The zinc center can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.
Comparación Con Compuestos Similares
4,6-Dichloropyrimidine: A precursor in the synthesis of the compound.
Zinc Acetate: Another zinc complex with different ligands.
2,2-Dimethylpropanoic Acid: A component of the compound.
Uniqueness: Zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to its specific combination of zinc, pyrimidine, and dimethylpropanoate. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10Cl2N2O2Zn |
|---|---|
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
zinc;4,6-dichloro-5H-pyrimidin-5-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-1-4(6)8-2-7-3;/h1-3H3,(H,6,7);2H;/q;-1;+2/p-1 |
Clave InChI |
BVWJWCPXIXFNNF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C(=O)[O-].C1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)

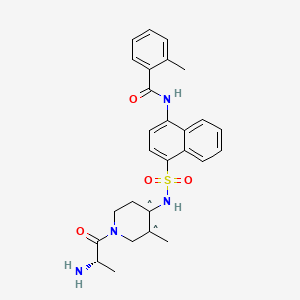
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)
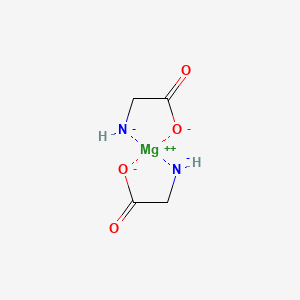
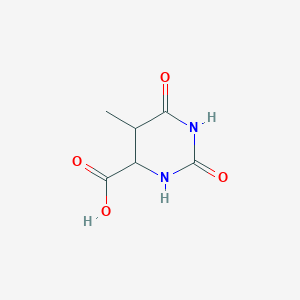
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)
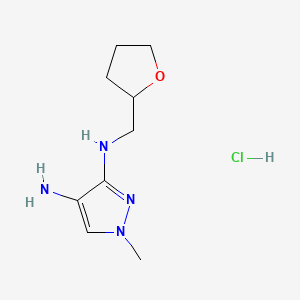
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
-](/img/structure/B12349736.png)
